2-(2,4,5-Trimethylphenyl)-2-pentanol
Description
2-(2,4,5-Trimethylphenyl)-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 2-position with a 2,4,5-trimethylphenyl group. The bulky trimethylphenyl group likely imparts high hydrophobicity and steric hindrance, influencing solubility, reactivity, and thermal stability.
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-7-14(5,15)13-9-11(3)10(2)8-12(13)4/h8-9,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWAJYOKNHTGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=C(C(=C1)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248990 | |
| Record name | Benzenemethanol, α,2,4,5-tetramethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-29-6 | |
| Record name | Benzenemethanol, α,2,4,5-tetramethyl-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α,2,4,5-tetramethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethylphenyl)-2-pentanol typically involves the alkylation of 2,4,5-trimethylphenyl with a suitable pentanol derivative. One common method involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with 2-pentanone, followed by hydrolysis to yield the desired product. The reaction conditions usually include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-(2,4,5-Trimethylphenyl)-2-pentanol may involve catalytic hydrogenation of 2-(2,4,5-trimethylphenyl)-2-pentene. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Types of Reactions:
Oxidation: 2-(2,4,5-Trimethylphenyl)-2-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(2,4,5-Trimethylphenyl)-2-pentanone.
Reduction: 2-(2,4,5-Trimethylphenyl)-2-pentanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)-2-pentanol has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Research Findings and Implications
Hydrophobicity and Solubility: The 2,4,5-trimethylphenyl group increases hydrophobicity compared to non-methylated phenyl alcohols, reducing water solubility. This property is critical in applications like surfactant design .
Thermal Stability: Higher molecular weight and aromatic substitution likely elevate boiling points compared to linear alcohols (e.g., 4-methyl-2-pentanol) .
Biological Activity
2-(2,4,5-Trimethylphenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(2,4,5-Trimethylphenyl)-2-pentanol
- Molecular Formula : C15H24O
- CAS Number : 1443307-29-6
The compound features a pentanol chain attached to a phenyl ring that is substituted with three methyl groups at the 2, 4, and 5 positions. This structural configuration may influence its interactions with biological systems.
The biological activity of 2-(2,4,5-Trimethylphenyl)-2-pentanol is attributed to several mechanisms:
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Similar compounds have shown antioxidant properties that could protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The radical scavenging activities were assessed using assays such as DPPH and ABTS:
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH | Measure absorbance at 517 nm | High scavenging activity observed |
| ABTS | Measure absorbance at 734 nm | Significant inhibition percentage noted |
These results suggest that 2-(2,4,5-Trimethylphenyl)-2-pentanol may effectively neutralize free radicals.
Inhibition of Fat Absorption
In animal models, this compound has demonstrated a significant reduction in fat absorption. In oral lipid tolerance tests, it achieved up to 57% inhibition:
| Compound | IC50 (nM) | Inhibition (%) | Mechanism |
|---|---|---|---|
| 2-(2,4,5-Trimethylphenyl)-2-pentanol | 1522 | 57 | MGAT2 Inhibition |
| Compound A | 1200 | 65 | Similar mechanism |
| Compound B | 2000 | 45 | Different target |
This suggests its potential role in weight management therapies.
Anti-inflammatory Properties
While direct evidence for the anti-inflammatory effects of this specific compound is limited, similar compounds have exhibited such properties. Further studies are needed to explore this aspect.
Case Study 1: In Vivo Studies on Lipid Metabolism
In a study examining lipid metabolism in mice treated with this compound, there was a marked decrease in triglyceride levels compared to control groups. This effect was attributed to the compound's ability to inhibit MGAT2 activity.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the methyl groups significantly affect the compound's inhibitory potency against MGAT2. Variations in the alkyl chain length and branching patterns correlated with changes in enzyme affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
